![molecular formula C15H17N3O B2356125 1-[4-(1H-Indol-4-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2361642-33-1](/img/structure/B2356125.png)
1-[4-(1H-Indol-4-yl)piperazin-1-yl]prop-2-en-1-one
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Description
This compound is a derivative of indole, which is a heterocyclic compound . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
Indole derivatives are synthesized through a variety of methods. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Another method involves the synthesis of 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole . The structure of the product was confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique . The structure of the product was confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction .Chemical Reactions Analysis
Indole derivatives undergo a variety of chemical reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . Various natural compounds contain indole as a parent nucleus, for example, tryptophan .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as 1H NMR and 13C NMR . For example, the yield and melting point of a similar compound were determined to be 85% and 281–283°C, respectively .Future Directions
The future directions for “1-[4-(1H-Indol-4-yl)piperazin-1-yl]prop-2-en-1-one” could involve further exploration of its diverse biological activities and potential therapeutic applications . There is also interest in synthesizing various scaffolds of indole for screening different pharmacological activities .
properties
IUPAC Name |
1-[4-(1H-indol-4-yl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-15(19)18-10-8-17(9-11-18)14-5-3-4-13-12(14)6-7-16-13/h2-7,16H,1,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEHKEYUYHZFGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=CC=CC3=C2C=CN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1H-Indol-4-yl)piperazin-1-yl]prop-2-en-1-one |
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